Superior Exocyclic Amine Protection Stability Under Acidic Detritylation Conditions: Benzoyl vs. Acetyl and Isobutyryl
The N4-benzoyl protecting group exhibits markedly greater stability under the acidic conditions used for iterative 5'-O-DMT removal during solid-phase synthesis compared to N4-acetyl or N4-isobutyryl protections. Comparative studies of N-acyl modifications demonstrate that benzoylation offers superior stability under both acidic and basic conditions, minimizing unwanted side reactions during the repetitive detritylation steps .
| Evidence Dimension | Relative stability of N-acyl protecting groups under acidic detritylation conditions |
|---|---|
| Target Compound Data | N4-Benzoyl group: high stability (remains intact through multiple TCA/DCA detritylation cycles) |
| Comparator Or Baseline | N4-Acetyl: lower acid stability (partial deprotection observed); N4-Isobutyryl: intermediate stability |
| Quantified Difference | Benzoyl > Isobutyryl > Acetyl in acid stability |
| Conditions | Trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (standard solid-phase detritylation conditions) |
Why This Matters
Higher acid stability reduces cumulative nucleobase deprotection during synthesis, leading to higher final oligonucleotide yield and purity.
